molecular formula C10H14N4O5 B3253753 Asp-His CAS No. 22677-56-1

Asp-His

Cat. No.: B3253753
CAS No.: 22677-56-1
M. Wt: 270.24 g/mol
InChI Key: HSPSXROIMXIJQW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Asp-His involves the formation of a peptide bond between the carboxyl group of aspartate and the amino group of histidine. This process is typically catalyzed by enzymes known as peptidyl transferases. In the context of protein palmitoylation, the addition or removal of a fatty acid that is thioester-linked to a protein involves a conserved this compound-His-Cys within a Cys-Rich Domain (DHHC-CRD) .


Molecular Structure Analysis

The molecular structure of this compound involves the peptide bond formed between the carboxyl group of aspartate and the amino group of histidine. The 3D structure of the enzyme brings together the triad residues in a precise orientation . The structure of this compound is also influenced by the presence of a metal ion coordinated to a signature this compound-His .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in the context of enzymatic catalysis. For instance, it plays a crucial role in the catalytic triad of some enzymes, where it forms a charge-relay network to polarize and activate the nucleophile . It’s also involved in the process of protein S-acylation, a reversible post-translational modification that modulates the localization and function of many cellular proteins .


Physical and Chemical Properties Analysis

This compound, like other peptides, has specific physical and chemical properties. These properties can be influenced by factors such as the nature of the amino acids it contains, the length of the peptide chain, and the presence of any post-translational modifications .

Scientific Research Applications

1. ASP Technology in Web Development

The Active Server Pages (ASP) technique, a typical method for web development at the server terminal, has been utilized in various scientific research domains. Zhu Yuan-yuan (2007) highlights the development of twenty-five active server pages in three categories, significantly improving the practicability of websites and reducing management costs. This technique has been particularly effective in Oilfield research, indicating its potential in various scientific fields (Zhu Yuan-yuan, 2007).

2. Application in Answer Set Programming

Answer Set Programming (ASP), a language for knowledge representation and reasoning, has seen increasing use in many scientific applications, such as Artificial Intelligence, Knowledge Management, and Information Integration. Grasso, Leone, and Ricca (2013) discuss the application of ASP in real-world scenarios, including work-force management and e-tourism, highlighting its utility in various scientific fields (G. Grasso, N. Leone, F. Ricca, 2013).

Mechanism of Action

The mechanism of action of Asp-His is primarily related to its role in the catalytic triad of some enzymes. The residues form a charge-relay network to polarize and activate the nucleophile, which attacks the substrate, forming a covalent intermediate which is then hydrolyzed to release the product and regenerate free enzyme .

Future Directions

The study of Asp-His and its role in various biological processes is an active area of research. Future directions may include further exploration of its role in enzymatic catalysis, the development of new methods for its synthesis, and the investigation of its potential applications in medicine and biotechnology .

Properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPSXROIMXIJQW-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asp-His
Reactant of Route 2
Reactant of Route 2
Asp-His
Reactant of Route 3
Reactant of Route 3
Asp-His
Reactant of Route 4
Reactant of Route 4
Asp-His
Reactant of Route 5
Reactant of Route 5
Asp-His
Reactant of Route 6
Reactant of Route 6
Asp-His

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.